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molecular formula C14H9NO3 B8446364 9-Oxoxanthene-4-carboxamide

9-Oxoxanthene-4-carboxamide

Cat. No. B8446364
M. Wt: 239.23 g/mol
InChI Key: KFNHWDSFOUFZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582650B2

Procedure details

To a solution of 9-oxo-9H-xanthene-4-carboxylic acid 5j (1.84 g, 7.66 mmol) in dimethylformamide (20 mL) was added N,N-diisopropyl-N-ethylamine (1.74 mmol, 9.96 mmol) and O(benzotriazol-1-yl)-N,N,N′,N′-tetramethyl-uronium hexafluorophosphate (2.9 g, 7.66 mmol). The mixture was stirred for 30 min at rt, and ammonium hydroxide (2 mL) was added. The mixture was stirred for 3 h, poured onto ice, and the solid was collected via filtration. The solid was washed with water and air-dried to yield 1.78 g (97.2% of title compound 6j.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.74 mmol
Type
reactant
Reaction Step One
[Compound]
Name
O(benzotriazol-1-yl)-N,N,N′,N′-tetramethyl-uronium hexafluorophosphate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
97.2%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([OH:18])=O)[C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.C([N:22](C(C)C)CC)(C)C.[OH-].[NH4+]>CN(C)C=O>[O:1]=[C:2]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([NH2:22])=[O:18])[C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2OC=2C(=CC=CC12)C(=O)O
Name
Quantity
1.74 mmol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
O(benzotriazol-1-yl)-N,N,N′,N′-tetramethyl-uronium hexafluorophosphate
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
the solid was collected via filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C2=CC=CC=C2OC=2C(=CC=CC12)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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